
2,5-Dichloro-carboxymethylenebut-2-en-4-olide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-carboxymethylenebut-2-en-4-olide is a butenolide.
Aplicaciones Científicas De Investigación
Biodegradation and Environmental Chemistry
- Degradation by Bacteria : Strains of Pseudomonas sp. and Alcaligenes eutrophus have been shown to degrade chlorinated aromatic compounds, forming intermediates like 2-chloro-4-carboxymethylenebut-2-en-4-olide and its isomers (Schwein et al., 1988); (Pieper et al., 1991).
- Conversion by Chloromuconate Cycloisomerases : Certain enzymes like chloromuconate cycloisomerases have been found to convert compounds to trans-dienelactone, which includes trans-4-carboxymethylenebut-2-en-4-olide, demonstrating the role of these enzymes in chloride elimination (Vollmer & Schlömann, 1995).
Chemical Synthesis and Structure
- RuCl3-Catalyzed Oxidation : In chemical synthesis, compounds like 3-N-Substituted 5-(1Z-carboxymethylene)-2-chloro-4,4-dimethoxycyclopent-2-en-1-ones have been prepared from corresponding allenyl compounds using RuCl3−NaIO4, indicating the versatility of these compounds in synthetic chemistry (Akbutina et al., 1997).
- Molecular and Crystal Structure : The molecular and crystal structure of similar compounds, such as 5Z-carboxymethylene-2-chloro-4,4-dimethoxy-3-N,N-dimethylaminocyclopent-2-en-1-one, has been studied, showing the potential for detailed structural analysis in this chemical family (Chertanova et al., 1997).
Metabolic Pathways in Organisms
- Degradation and Metabolism in Yeasts and Bacteria : The yeast Candida maltosa and bacteria like Pseudomonas Stutzeri have shown the ability to degrade chlorophenols and chlorobenzenes, forming intermediates like 4-carboxymethylenebut-2-en-4-olide, which is significant for understanding biodegradation pathways in these organisms (Polnisch et al., 2004); (Han-chang, 2007).
Environmental Impact and Health Risks
- Chlorinated Ethylenes Risk Evaluation : Studies on chlorinated ethylenes, related to the structural family of 2,5-Dichloro-carboxymethylenebut-2-en-4-olide, have been conducted to evaluate their impact on human health, highlighting the importance of understanding the environmental and health implications of such compounds (Green, 1990).
Propiedades
Nombre del producto |
2,5-Dichloro-carboxymethylenebut-2-en-4-olide |
|---|---|
Fórmula molecular |
C6H2Cl2O4 |
Peso molecular |
208.98 g/mol |
Nombre IUPAC |
(2E)-2-chloro-2-(4-chloro-5-oxofuran-2-ylidene)acetic acid |
InChI |
InChI=1S/C6H2Cl2O4/c7-2-1-3(12-6(2)11)4(8)5(9)10/h1H,(H,9,10)/b4-3+ |
Clave InChI |
XJQKWSUIZRECMR-ONEGZZNKSA-N |
SMILES isomérico |
C\1=C(C(=O)O/C1=C(\C(=O)O)/Cl)Cl |
SMILES canónico |
C1=C(C(=O)OC1=C(C(=O)O)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




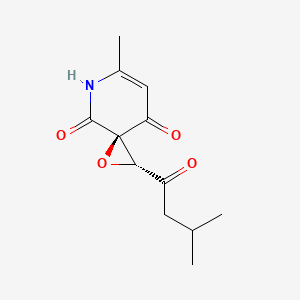

![4-O-[2-(4-methoxy-4-oxobutanoyl)oxy-3-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxymethoxycarbonyloxy]propyl] 1-O-methyl butanedioate](/img/structure/B1248313.png)

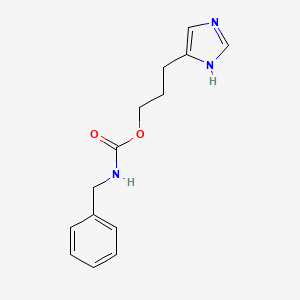

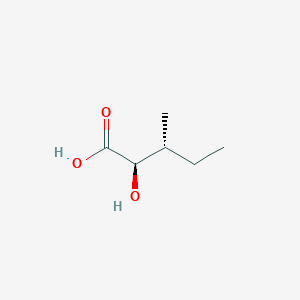
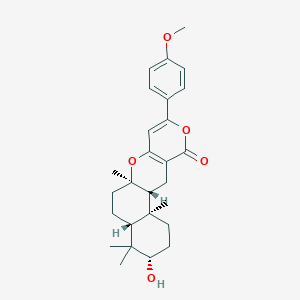
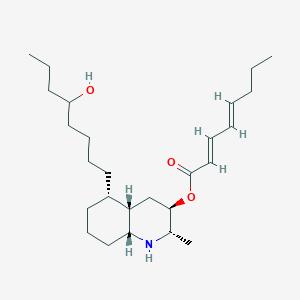
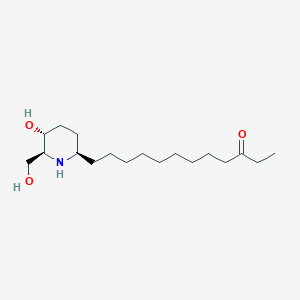
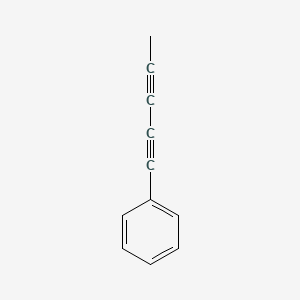
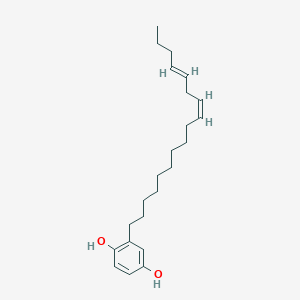
![3-[(2S,3S,6S,8S,10S,11R,14S,25R,26S)-6,26-dihydroxy-2,3,10,22,22,24,24-heptamethyl-28-(3-methylbut-2-enyl)-7,23-dioxa-30-azaoctacyclo[14.14.0.02,14.03,11.06,10.017,29.019,27.020,25]triaconta-1(16),17,19(27),20,28-pentaen-8-yl]-3-hydroxy-2-methylpropanoic acid](/img/structure/B1248330.png)